Acid Yellow 220

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

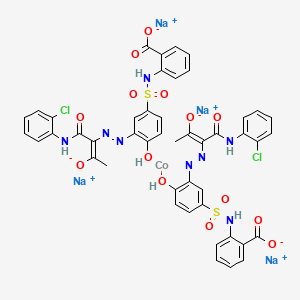

Structure

3D Structure of Parent

Properties

CAS No. |

70851-34-2 |

|---|---|

Molecular Formula |

C46H32Cl2CoN8O14S2.4Na C46H32Cl2CoN8Na4O14S2 |

Molecular Weight |

1206.7 g/mol |

IUPAC Name |

tetrasodium;2-[[3-[[(Z)-1-(2-chloroanilino)-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-oxidophenyl]sulfonylamino]benzoate;cobalt(2+) |

InChI |

InChI=1S/2C23H19ClN4O7S.Co.4Na/c2*1-13(29)21(22(31)25-18-9-5-3-7-16(18)24)27-26-19-12-14(10-11-20(19)30)36(34,35)28-17-8-4-2-6-15(17)23(32)33;;;;;/h2*2-12,28-30H,1H3,(H,25,31)(H,32,33);;;;;/q;;+2;4*+1/p-6/b2*21-13-,27-26?;;;;; |

InChI Key |

LVSJPUNUJNHSOQ-YDEBHIOOSA-H |

SMILES |

CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])O)[O-].CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+].[Co] |

Isomeric SMILES |

C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)[O-])[O-])\C(=O)NC3=CC=CC=C3Cl)/[O-].C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)[O-])[O-])\C(=O)NC3=CC=CC=C3Cl)/[O-].[Na+].[Na+].[Na+].[Na+].[Co+2] |

Canonical SMILES |

CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Co+2] |

Other CAS No. |

70851-34-2 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide to Acid Yellow 220 for Researchers and Drug Development Professionals

An In-depth Overview of C.I. Acid Yellow 220 (CAS: 70851-34-2)

This technical guide provides a comprehensive overview of this compound, a metal-complex azo dye. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical identity, physicochemical properties, and potential, yet underexplored, biological significance. While predominantly used in the textile industry, the structural class of cobalt-complex azo dyes warrants scientific investigation for broader applications.

Core Chemical Identifiers

This compound is a complex coordination compound. It is crucial to note that while the name "this compound" is associated with multiple CAS numbers in various databases, the most consistent and validated identifier is 70851-34-2 .[1][2] Another CAS number, 71603-79-7, is often cited but is considered a deprecated or deleted entry by several chemical databases.[1]

| Identifier | Value |

| Chemical Name | tetrasodium;bis(2-[[3-[[(E)-1-(2-chloroanilino)-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-hydroxyphenyl]sulfonylamino]benzoate);cobalt |

| CAS Number | 70851-34-2 |

| Molecular Formula | C₄₆H₃₄Cl₂CoN₈Na₄O₁₄S₂[1] |

| Molecular Weight | 1208.7 g/mol [1] |

| Synonyms | C.I. This compound, tetrasodium bis[2-[[[3-[[1-[(2-chloroanilino)carbonyl]-2-oxopropyl]azo]-4-hydroxyphenyl]sulphonyl]amino]benzoato(3-)]cobaltate(4-)[2] |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, formulation, and for designing experimental protocols.

| Property | Value |

| Appearance | Yellow to brown powder |

| Solubility | Soluble in water[2] |

| Boiling Point | 766.9 °C at 760 mmHg[2][3] |

| Flash Point | 417.6 °C[2][3] |

| Vapor Pressure | 9.86E-25 mmHg at 25°C[2] |

| Hydrogen Bond Donor Count | 6[1] |

| Topological Polar Surface Area | 384 Ų[1] |

Synthesis and Manufacturing

The synthesis of this compound involves a multi-step chemical process, culminating in the formation of a 1:2 cobalt complex. The general manufacturing method involves the diazotization of an aromatic amine followed by a coupling reaction and subsequent complexation with a cobalt salt.[4][5]

Caption: Synthesis workflow for this compound.

Potential Research Applications and Toxicological Profile

While specific research applications for this compound are not extensively documented, the broader class of metal-complex azo dyes has been a subject of scientific inquiry, suggesting potential avenues for investigation.

Antimicrobial and Antitumor Activity: Several studies on other cobalt-azo dye complexes have demonstrated significant biological activity. These complexes have been shown to possess antibacterial and antifungal properties. Furthermore, some azo dye complexes have been investigated for their cytotoxicity against cancer cell lines.[6] This suggests that this compound could be a candidate for screening in antimicrobial and anticancer research. The mechanism of action is thought to involve the complex's ability to bind to biological macromolecules like DNA and proteins.[6]

Toxicology and Genotoxicity: The toxicological profile of this compound is not fully elucidated. However, the metabolism of azo dyes and the toxicity of cobalt are key considerations. Azo dyes can be metabolized by intestinal microbiota and liver enzymes through the reductive cleavage of the azo bond, leading to the formation of aromatic amines, which can be toxic or carcinogenic.[7][8]

The presence of cobalt is also a significant factor. Soluble cobalt compounds have been shown to induce DNA and chromosomal damage in vitro, likely through the generation of reactive oxygen species (ROS) and oxidative stress.[9][10][11] Cobalt can also interfere with DNA repair mechanisms.[11] While in vivo studies have shown that protective mechanisms can mitigate this damage, the genotoxic potential remains a critical area for research.[9]

Caption: Potential toxicological pathway of this compound.

Experimental Protocols

Due to the limited availability of research-focused literature on this compound, specific experimental protocols are not well-established. However, based on the properties of related compounds, the following general methodologies can be adapted for its study.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing

-

Preparation of Stock Solution: Prepare a stock solution of this compound in sterile deionized water or a suitable solvent like DMSO, followed by sterile filtration.

-

Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans).

-

Broth Microdilution Assay:

-

Prepare serial dilutions of the this compound stock solution in a 96-well microtiter plate with appropriate growth media.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism with media) and negative (media only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the dye that inhibits visible growth.

-

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in a suitable medium supplemented with fetal bovine serum and antibiotics in a 96-well plate.

-

Treatment: After cell adherence, replace the medium with fresh medium containing various concentrations of this compound. Include an untreated control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion

This compound (CAS: 70851-34-2) is a well-defined chemical entity with its primary application in industrial dyeing. For the research and drug development community, it represents an under-investigated member of the biologically active metal-complex azo dyes. Its potential antimicrobial and cytotoxic properties, coupled with a need for a thorough toxicological evaluation, present numerous opportunities for future research. The protocols and data presented in this guide serve as a foundational resource for scientists interested in exploring the broader biological and pharmacological potential of this compound.

References

- 1. This compound | C46H34Cl2CoN8Na4O14S2 | CID 136661875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 70851-34-2,this compound | lookchem [lookchem.com]

- 3. This compound | CAS#:70851-34-2 | Chemsrc [chemsrc.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. China Biggest C.I.this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 6. researchgate.net [researchgate.net]

- 7. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New investigations into the genotoxicity of cobalt compounds and their impact on overall assessment of genotoxic risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Cobalt metabolism and toxicology--a brief update - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Acid Yellow 220

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Acid Yellow 220 (CAS No. 71603-79-7). The information contained herein is intended to support research, development, and quality control activities where this dye is utilized. This document details known solubility data, provides standardized experimental protocols for determining solubility, and outlines the necessary workflows for accurate and reproducible measurements.

Introduction to this compound

This compound is a synthetic dye belonging to the acid dye class, characterized by its anionic nature.[1][2] Such dyes are typically soluble in water and find primary applications in the dyeing of protein fibers like wool and silk, as well as polyamides such as nylon.[1][2] The solubility of this compound is a critical parameter that influences its application, formulation, and performance in various scientific and industrial processes. While generally characterized by high water solubility and lower solubility in organic solvents, precise quantitative data is essential for specialized applications.[3]

Quantitative Solubility Data

| Solvent | Chemical Class | Temperature (°C) | Solubility (g/L) | Reference |

| Water | Protic | 90 | 50 | [4] |

| Water | Protic | Not Specified | 40 | [2] |

| Ethanol | Alcohol | Not Specified | Soluble (forms a green-yellow solution) | [4][5] |

| Methanol | Alcohol | Not Specified | Data Not Available | |

| Isopropanol | Alcohol | Not Specified | Data Not Available | |

| Acetone | Ketone | Not Specified | Data Not Available | |

| Methyl Ethyl Ketone | Ketone | Not Specified | Data Not Available | |

| Dimethylformamide (DMF) | Amide | Not Specified | Data Not Available | |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Not Specified | Data Not Available |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for the effective use of this compound in research and development. The following protocols are provided for determining the solubility in both aqueous and organic solvents.

Protocol for Determining Water Solubility (Adapted from OECD Test Guideline 105)

The OECD Test Guideline 105 provides a standardized method for determining the water solubility of substances. The flask method, suitable for substances with solubility above 10⁻² g/L, is appropriate for this compound.

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of the dye in the saturated aqueous phase is then determined by a suitable analytical method, such as UV-Vis spectrophotometry.

Apparatus:

-

Shaking flask or vessel with a stirrer

-

Constant temperature bath (e.g., 25 °C ± 0.5 °C)

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a flask. The excess solid should be clearly visible.

-

Equilibration: Seal the flask and place it in a constant temperature bath. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand at the constant temperature to let the undissolved dye settle. If necessary, centrifuge the sample to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe.

-

Sample Preparation for Analysis: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound in water with known concentrations.

-

Determine the maximum absorbance wavelength (λmax) of this compound using a spectrophotometer.

-

Measure the absorbance of the standard solutions at the λmax to generate a calibration curve (Absorbance vs. Concentration).

-

Accurately dilute the filtered saturated solution with deionized water to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation: Calculate the concentration of the diluted sample using the calibration curve. Multiply this value by the dilution factor to obtain the solubility of this compound in water at the specified temperature.

General Protocol for Determining Solubility in Organic Solvents

This protocol outlines a general method for determining the solubility of this compound in various organic solvents using UV-Vis spectrophotometry.

Principle: Similar to the water solubility protocol, a saturated solution is prepared, and the concentration of the dissolved dye is determined spectrophotometrically after reaching equilibrium.

Apparatus:

-

Vials or flasks with solvent-resistant seals

-

Shaker or magnetic stirrer

-

Constant temperature environment

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes suitable for organic solvents

-

Analytical balance

-

Solvent-compatible syringe filters (e.g., PTFE, 0.45 µm)

Procedure:

-

Solvent Selection: Choose the desired organic solvent (e.g., ethanol, methanol, acetone).

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for an adequate time (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: Allow the undissolved solid to settle. Centrifugation may be used if necessary.

-

Sample Collection and Preparation: Withdraw a sample of the supernatant and filter it using a solvent-compatible syringe filter.

-

Quantitative Analysis:

-

Prepare a set of standard solutions of this compound in the specific organic solvent.

-

Determine the λmax of the dye in that solvent.

-

Generate a calibration curve by measuring the absorbance of the standards.

-

Dilute the filtered saturated sample as needed to fall within the calibration range.

-

Measure the absorbance of the diluted sample.

-

-

Calculation: Determine the solubility by calculating the concentration from the calibration curve and accounting for any dilutions.

Visualizations

The following diagrams illustrate the workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Caption: Logic for spectrophotometric determination of solubility.

References

- 1. afirm-group.com [afirm-group.com]

- 2. Skyacido® Acid Yellow S2G this compound Yellow Clothes Dye - Buy this compound, Acid yellow for wool, middle three primary colors of Acid dyes Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 3. chembk.com [chembk.com]

- 4. China this compound Manufacturers, Suppliers and Factory - Good Price this compound [pigment-dye.com]

- 5. pigment-dye.com [pigment-dye.com]

An In-depth Technical Guide to the Spectral Properties of Acid Yellow 220

Disclaimer: Publicly available, peer-reviewed data on the specific spectral properties of Acid Yellow 220 is limited. This guide provides a comprehensive framework for the characterization of its spectral properties, including standardized experimental protocols and data presentation formats, based on established methodologies for similar acid dyes. The quantitative data presented herein is illustrative and should be replaced with experimentally determined values.

Introduction to this compound

This compound is a monoazo metal complex dye.[1][2] It is primarily used in the textile industry for dyeing wool, silk, and polyamide fibers, as well as in the leather and paper industries.[1][2][3] It is known for its bright, greenish-yellow hue and good light and washing fastness.[1][3] The dye is soluble in water and presents as a yellow powder in its solid form.[1]

Core Spectral Properties

The interaction of a dye with light is fundamental to its color and potential applications in various scientific fields. The key spectral properties to be determined are the absorption spectrum, molar absorptivity, emission (fluorescence) spectrum, Stokes shift, and fluorescence quantum yield.

Data Summary

The following table summarizes the key spectral properties that should be determined for this compound. The values provided are hypothetical and serve as a template for experimental data.

| Property | Symbol | Value (Hypothetical) | Unit |

| Maximum Absorption Wavelength | λmax | 410 | nm |

| Molar Absorptivity at λmax | εmax | 25,000 | M-1cm-1 |

| Maximum Emission Wavelength | λem | 520 | nm |

| Stokes Shift | Δλ | 110 | nm |

| Fluorescence Quantum Yield | Φf | 0.15 | - |

Experimental Protocols

A detailed and standardized experimental approach is crucial for obtaining reproducible and accurate spectral data.

Materials and Reagents

-

This compound (analytical grade)

-

Solvent (e.g., ultrapure water, ethanol, PBS buffer)

-

Spectrophotometer cuvettes (quartz for UV-Vis, fluorescence grade)

-

Volumetric flasks and pipettes

Instrumentation

-

UV-Visible Spectrophotometer: For measuring absorbance spectra. The instrument should be capable of scanning a wavelength range of at least 200-800 nm.

-

Spectrofluorometer: For measuring fluorescence emission and excitation spectra. The instrument should be equipped with a monochromatic light source and a sensitive detector.

Methodologies

-

Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific molar concentration (e.g., 1 mM).

-

Working Solutions: Prepare a series of dilutions from the stock solution to create working solutions of varying concentrations (e.g., 1 µM to 50 µM). This is essential for determining the molar absorptivity and checking for concentration-dependent effects.

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectra.

-

Sample Measurement: Record the absorbance spectra of the different concentrations of this compound solutions over the desired wavelength range (e.g., 200-800 nm).

-

Determination of λmax: Identify the wavelength at which the maximum absorbance occurs.

-

Calculation of Molar Absorptivity (ε): Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), plot a calibration curve of absorbance versus concentration. The slope of the linear portion of this curve will be the molar absorptivity.

-

Excitation: Excite the sample at its maximum absorption wavelength (λmax).

-

Emission Scan: Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 420-800 nm).

-

Determination of λem: Identify the wavelength of maximum fluorescence emission.

-

Calculation of Stokes Shift: The Stokes shift is the difference between the maximum absorption and maximum emission wavelengths (Δλ = λem - λmax).

The relative quantum yield can be determined by comparing the fluorescence of this compound to a well-characterized fluorescent standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φf = 0.95).

-

Prepare Solutions: Prepare solutions of the standard and this compound with identical absorbance at the excitation wavelength.

-

Measure Fluorescence: Measure the integrated fluorescence intensity of both the standard and the sample.

-

Calculate Quantum Yield: The quantum yield is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.

Visualizations

Experimental Workflow for Spectral Characterization

Caption: Workflow for spectral characterization of a dye.

Relationship of Spectral Properties

Caption: Interrelation of key spectral properties.

References

An In-Depth Technical Guide to the Mechanism of Action of Acid Yellow 220

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Acid Yellow 220, a pre-metallized acid dye, used in the coloration of protein and polyamide fibers. The core of this mechanism lies in the electrostatic interactions between the anionic dye molecules and the cationic sites within the fibers, a process intricately influenced by pH, temperature, and auxiliary chemicals. This document details the chemical properties of this compound, the thermodynamics and kinetics of the dyeing process, and standardized experimental protocols for its application.

Introduction

This compound, a 1:2 cobalt complex monoazo dye, is a key colorant for protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2] Its widespread use is attributed to its excellent light and wet fastness properties, which are significantly enhanced by the centrally coordinated cobalt ion.[3] Understanding the precise mechanism of action is critical for optimizing dyeing processes, ensuring color consistency, and developing new applications.

This guide will explore the fundamental principles governing the interaction of this compound with textile substrates, providing researchers and professionals with the in-depth knowledge required for advanced applications and development.

Chemical and Physical Properties of this compound

This compound is characterized by its anionic nature, imparted by sulfonate groups in its molecular structure. The presence of these groups facilitates its solubility in water and its ability to form ionic bonds with the fiber.[2]

| Property | Value |

| C.I. Name | This compound |

| CAS Number | 71603-79-7 |

| Molecular Formula | C₂₃H₁₈ClN₄NaO₇S |

| Molecular Weight | 552.92 g/mol |

| Chemical Class | 1:2 Cobalt Complex Monoazo Dye |

| Appearance | Yellow Powder |

| Solubility | Soluble in water |

Mechanism of Action: The Dyeing Process

The application of this compound to protein and polyamide fibers is governed by a complex interplay of factors that drive the dye from the aqueous phase into the fiber matrix. The overall mechanism can be broken down into three key stages: adsorption, diffusion, and fixation.

The Role of pH

The pH of the dyebath is the most critical factor in the acid dyeing process.[4] An acidic environment is essential to protonate the amino groups (-NH₂) present in wool, silk, and nylon fibers, creating cationic binding sites (-NH₃⁺).[5] The anionic sulfonate groups (-SO₃⁻) of the this compound molecules are then electrostatically attracted to these positively charged sites, initiating the dyeing process. The optimal pH for dyeing with pre-metallized acid dyes like this compound is typically in the weakly acidic to neutral range.

References

Synthesis and manufacturing of Acid Yellow 220

An In-depth Technical Guide to the Synthesis and Manufacturing of Acid Yellow 220

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as C.I. 11714, is a significant member of the metal-complex azo dye class. These dyes are prized for their superior light fastness and wash fastness, properties imparted by the coordination of a metal ion with an azo dye ligand. This technical guide provides a comprehensive overview of the synthesis and manufacturing of this compound. While specific, proprietary industrial manufacturing protocols are not publicly available, this document outlines the core chemical principles and provides detailed, analogous experimental methodologies based on established procedures for similar 1:2 metal-complex azo dyes. The synthesis is a multi-step process involving diazotization, azo coupling, and subsequent metallization with a cobalt salt to form the final 1:2 cobalt-dye complex. This guide presents these steps with clarity, supported by quantitative data in tabular format and a visual representation of the synthesis pathway.

Introduction

This compound is a monoazo dye that incorporates a cobalt ion into its final structure, forming a 1:2 complex where one cobalt ion is coordinated with two molecules of the azo dye ligand. This structural feature is key to its high performance in dyeing applications, particularly for protein fibers like wool and silk, as well as polyamides. The synthesis of such dyes requires a precise sequence of chemical reactions, each with critical parameters that influence the final product's yield and purity. This guide will delve into the fundamental reactions that constitute the manufacturing process of this compound.

Overall Synthesis Pathway

The manufacturing of this compound follows a well-established three-stage synthesis route common to many metal-complex azo dyes:

-

Diazotization: The primary aromatic amine, 2-(3-Amino-4-hydroxyphenylsulfonamido)benzoic acid, is converted into a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is reacted with a coupling component, N-(2-chlorophenyl)-3-oxobutanamide, to form the monoazo dye ligand.

-

Metallization: The monoazo dye ligand is then treated with a cobalt salt to form the final 1:2 cobalt-dye complex, this compound.

The logical relationship of this workflow is depicted in the following diagram:

A Technical Guide to the Purity and Quality Specifications of Acid Yellow 220 for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for Acid Yellow 220 (C.I. 11714; CAS No. 71603-79-7) intended for laboratory applications. Adherence to stringent quality control is paramount to ensure the reliability, reproducibility, and accuracy of experimental results. This document outlines the key quality attributes, detailed analytical methodologies for their assessment, and a standard workflow for the quality control of this complex monoazo metal-complex dye.

Core Quality Specifications

The quality of this compound is defined by a set of physical and chemical parameters. For laboratory use, where precision is critical, these specifications ensure batch-to-batch consistency and minimize the introduction of experimental variables. The following table summarizes the essential quality specifications for laboratory-grade this compound, compiled from various supplier technical data sheets.[1][2]

| Parameter | Specification | Significance in Laboratory Use |

| Physical Appearance | Yellow to Orange Powder[1][2] | Ensures correct material identification and absence of gross contamination. |

| Chemical Class | Monoazo Metal Complex[3] | Defines the fundamental chemical nature of the dye. |

| Dye Content | >98%[3] | Critical for accurate concentration calculations and stoichiometric assessments. |

| Solubility | Soluble in water[3] | Determines appropriate solvents for stock solutions and experimental assays. |

| Moisture Content | ≤5%[2] | Important for accurate weighing and preventing hydrolytic degradation. |

| Water Insoluble Matter | ≤1.0%[2] | Prevents interference in spectroscopic measurements and clogging of fluidic systems. |

| Residues on Sieve (100 mesh) | ≤6%[2] | Indicates the presence of oversized particles that can affect dissolution. |

Quality Control Workflow

A systematic approach to quality control is essential upon receiving a new batch of this compound. The following diagram illustrates a typical experimental workflow for the comprehensive evaluation of the dye's quality.

Caption: Quality control workflow for laboratory-grade this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the quality control workflow.

Determination of Dye Content by UV-Visible Spectrophotometry

This method determines the concentration of the active dye molecule by measuring its absorbance of light at a specific wavelength and applying the Beer-Lambert law.

Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Apparatus:

-

UV-Visible Spectrophotometer

-

Volumetric flasks (100 mL, 1000 mL)

-

Pipettes

-

Analytical balance

-

Quartz cuvettes (1 cm path length)

Reagents:

-

This compound reference standard (of known purity)

-

Distilled or deionized water

Procedure:

-

Preparation of Stock Standard Solution: Accurately weigh approximately 100 mg of the this compound reference standard and dissolve it in a 1000 mL volumetric flask with distilled water. This creates a stock solution of approximately 100 µg/mL.

-

Preparation of Calibration Standards: Prepare a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by accurately diluting the stock standard solution with distilled water in volumetric flasks.

-

Wavelength of Maximum Absorbance (λmax) Determination: Scan one of the mid-range calibration standards (e.g., 10 µg/mL) across the UV-Visible spectrum (e.g., 300-700 nm) to determine the λmax, the wavelength at which the dye exhibits maximum absorbance.

-

Calibration Curve Generation: Measure the absorbance of each calibration standard at the determined λmax, using distilled water as a blank. Plot a graph of absorbance versus concentration. A linear regression should be applied to the data points, and the resulting equation and correlation coefficient (R²) should be recorded.

-

Sample Preparation: Accurately weigh approximately 100 mg of the this compound test sample, dissolve it in a 1000 mL volumetric flask with distilled water, and then perform a further dilution to bring the theoretical concentration within the range of the calibration curve.

-

Sample Analysis: Measure the absorbance of the prepared sample solution at the λmax.

-

Calculation: Calculate the concentration of the dye in the sample solution using the equation from the calibration curve. The dye content percentage can then be determined using the following formula:

Dye Content (%) = (Calculated Concentration (µg/mL) / Theoretical Concentration (µg/mL)) * 100

Determination of Water-Insoluble Matter (Gravimetric Method)

This protocol quantifies the amount of impurities in the dye that are not soluble in water.

Principle: The dye is dissolved in water, and any insoluble material is separated by filtration, dried, and weighed.

Apparatus:

-

Analytical balance

-

Beakers (250 mL)

-

Filtering crucible or Gooch crucible with filter paper

-

Vacuum filtration apparatus

-

Drying oven (105-110°C)

-

Desiccator

Procedure:

-

Accurately weigh approximately 2 g of the this compound sample into a 250 mL beaker.

-

Add 150 mL of hot distilled water and stir until the dye is completely dissolved.

-

Weigh a clean, dry filtering crucible.

-

Filter the dye solution through the pre-weighed crucible using a vacuum.

-

Wash the beaker and the crucible with several portions of hot distilled water to ensure all insoluble matter is collected.

-

Dry the crucible in an oven at 105-110°C until a constant weight is achieved.

-

Cool the crucible in a desiccator and weigh it.

-

Calculation:

Insoluble Matter (%) = ((Weight of crucible + residue) - Weight of crucible) / (Initial weight of sample)) * 100

Determination of Moisture Content (Karl Fischer Titration)

This is a highly accurate method for the quantification of water content in a sample.

Principle: The method is based on the reaction of iodine with water in the presence of sulfur dioxide, a base, and a solvent (e.g., methanol). The endpoint is detected potentiometrically.

Apparatus:

-

Karl Fischer titrator (volumetric or coulometric)

-

Analytical balance

Reagents:

-

Karl Fischer reagent (e.g., Hydranal™-Composite)

-

Anhydrous methanol or other suitable solvent

Procedure:

-

Standardize the Karl Fischer titrator according to the manufacturer's instructions, typically using a known amount of pure water or a water standard.

-

Add a suitable amount of anhydrous solvent to the titration vessel and pre-titrate to a stable, dry endpoint to eliminate any residual moisture in the solvent.

-

Accurately weigh a suitable amount of the this compound sample and add it directly to the titration vessel.

-

Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water from the sample has been consumed and the endpoint is reached.

-

The instrument will calculate the amount of water in the sample, typically reported as a percentage.

Purity and Impurity Profiling

Chromatographic techniques are employed to separate the main dye component from any synthetic intermediates, isomers, or degradation products.

TLC is a rapid and simple method for the qualitative assessment of purity.

Principle: Components of a mixture are separated based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.

Apparatus:

-

TLC plates (e.g., silica gel 60 F254)

-

Developing chamber

-

Capillary tubes for spotting

-

UV lamp (for visualization if necessary)

Procedure:

-

Prepare a developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm and lining the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere.

-

Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.

-

Prepare dilute solutions of the this compound reference standard and the test sample in a suitable solvent (e.g., water or methanol).

-

Using a capillary tube, spot small amounts of the standard and sample solutions onto the origin line.

-

Place the plate in the developing chamber, ensuring the origin line is above the solvent level. Close the chamber.

-

Allow the mobile phase to ascend the plate until it is about 1 cm from the top.

-

Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.

-

Visualize the spots. As this compound is colored, spots will be visible under daylight. The presence of additional spots in the sample lane, not present in the standard lane, indicates impurities.

-

The Retention Factor (Rf) for each spot can be calculated as:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

HPLC provides a high-resolution quantitative and qualitative analysis of the dye and its impurities.

Principle: The sample is injected into a high-pressure liquid stream (mobile phase) and passed through a column packed with a stationary phase. Separation occurs based on the differential affinities of the components for the two phases.

Apparatus:

-

HPLC system with a suitable detector (e.g., PDA or UV-Vis detector)

-

Analytical column (e.g., C18 reversed-phase column)

-

Data acquisition and processing software

Procedure:

-

Method Development (if a specific method is not available): An appropriate reversed-phase method would need to be developed. A typical starting point for an acid dye might involve a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

System Suitability: Prepare a standard solution of this compound. Make multiple injections to ensure the system is operating correctly, checking for parameters like peak retention time, peak area repeatability, and theoretical plates.

-

Sample Preparation: Prepare a solution of the test sample in the mobile phase at a known concentration.

-

Analysis: Inject the sample solution into the HPLC system.

-

Data Interpretation: The resulting chromatogram will show a major peak for this compound and potentially smaller peaks for impurities. The purity can be expressed as a percentage of the total peak area:

Purity (%) = (Area of the main peak / Sum of all peak areas) * 100

Identification of impurities can be achieved by comparing their retention times with those of known standards or by using a mass spectrometer (LC-MS).

References

In-Depth Technical Guide to the Health and Safety of Acid Yellow 220 for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for Acid Yellow 220 (CAS No. 70851-34-2), a metal-complex azo dye. It is intended to support laboratory safety and procedural clarity for professionals working with this substance.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 70851-34-2 | [1][2][3] |

| Molecular Formula | C₄₆H₃₂Cl₂CoN₈Na₄O₁₄S₂ | [4] |

| Molecular Weight | 1206.72 g/mol | [4] |

| Synonyms | Acid Yellow S 2G, C.I. 11714, C.I. This compound, Lanacron Yellow S 2G | [4][5] |

| Physical State | Powder | [6] |

| Color | Yellow | [6] |

| Flash Point | 417.6 °C | [1][7] |

| Boiling Point | 766.9 °C at 760 mmHg | [7] |

| Vapor Pressure | 9.86E-25 mmHg at 25°C | [4] |

| Solubility | Soluble in water. | [8][9] |

Toxicological Information

Comprehensive toxicological data for this compound are limited. The information presented below is based on available Safety Data Sheets (SDS) and general knowledge of azo and metal-complex dyes.

Acute Toxicity

Specific LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values for this compound are not available in the reviewed literature.[10][11] The majority of azo dyes exhibit low acute oral toxicity, with LD50 values typically between 250 and 2,000 mg/kg body weight.[12] However, due to the presence of cobalt, a heavy metal, caution is warranted. Inorganic cobalt compounds have shown oral LD50 values in rats ranging from 150 to 503 mg/kg.[13][14]

GHS Hazard Classification

Based on aggregated data from multiple suppliers, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2][3] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life.[1][2][3] |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1][2] |

Experimental Protocols

Skin Sensitization

Experimental Protocol: OECD Test Guideline 442C: In Chemico Skin Sensitization (Direct Peptide Reactivity Assay - DPRA)

This assay is designed to mimic the initial step in skin sensitization, where a chemical covalently binds to skin proteins.

-

Principle: The reactivity of the test chemical with synthetic peptides containing either cysteine or lysine is measured.

-

Methodology:

-

A solution of the test chemical is incubated with the synthetic peptides for a specified time.

-

The concentration of the remaining non-reacted peptide is determined using high-performance liquid chromatography (HPLC) with a gradient elution system and UV detection at 220 nm.

-

The percentage of peptide depletion is calculated.

-

-

Data Interpretation: The mean percent depletion of both cysteine and lysine peptides is used to classify the substance into one of four reactivity classes (no, low, moderate, or high reactivity), which correlates with its skin sensitization potential.

Eye Irritation

Experimental Protocol: OECD Test Guideline 437: Bovine Corneal Opacity and Permeability (BCOP) Test Method

This in vitro test is used to identify substances that can cause serious eye damage.

-

Principle: The test evaluates the effect of a substance on the transparency (opacity) and integrity (permeability) of an isolated bovine cornea.

-

Methodology:

-

Corneas are obtained from freshly slaughtered cattle and mounted in special holders.

-

The test substance is applied to the epithelial surface of the cornea for a defined period.

-

Opacity Measurement: The amount of light transmitted through the cornea is measured using an opacitometer.

-

Permeability Measurement: The passage of sodium fluorescein dye through the cornea is measured with a spectrophotometer.

-

-

Data Interpretation: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values. This score is used to classify the substance's potential for causing serious eye damage.

Aquatic Toxicity

Experimental Protocol: OECD Test Guideline 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short exposure period.[15][16][17]

-

Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.

-

Methodology:

-

A range of concentrations of the test substance are prepared in water.

-

A control group is maintained in water without the test substance.

-

Fish (e.g., Zebrafish) are introduced to each concentration and the control.

-

Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

-

-

Data Interpretation: The LC50 value and its 95% confidence limits are calculated for each observation period using statistical methods such as probit analysis.

Handling and Safety Precautions

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times.

Caption: Recommended Personal Protective Equipment for handling this compound.

Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Caption: Workflow for responding to a spill of this compound.

Storage and Handling

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[1][10] Avoid contact with skin and eyes.[1][10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10] Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][10]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice.[1][10]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][10]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the chemical to enter drains, as it is very toxic to aquatic life.[1][10]

This document is intended as a guide and does not replace a formal risk assessment. Always consult the most recent Safety Data Sheet for this compound before use and adhere to all institutional and regulatory safety protocols.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C46H34Cl2CoN8Na4O14S2 | CID 136661875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. www2.pcad.edu [www2.pcad.edu]

- 7. China Biggest C.I.this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 8. Screening Assessment - Canada.ca [canada.ca]

- 9. chembk.com [chembk.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. cncolorchem.com [cncolorchem.com]

- 12. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]

- 13. Acute oral toxicity of inorganic cobalt compounds in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Acute toxicity and hematological and serum changes caused by various cobalt salts in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. biotecnologiebt.it [biotecnologiebt.it]

In-Depth Technical Guide on the Handling and Storage of Acid Yellow 220 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive handling and storage guidelines for Acid Yellow 220, a synthetic azo dye, within a laboratory environment. The information is compiled from various safety data sheets and chemical databases to ensure a high standard of safety and procedural correctness for laboratory personnel.

Chemical and Physical Properties

This compound is a complex organometallic compound.[1] Its properties are summarized below to provide a foundational understanding of the substance.

| Property | Value | Source |

| Molecular Formula | C46H32Cl2CoN8Na4O14S2 | [2][3][4][5][6] |

| Molecular Weight | 1206.72 g/mol | [2][3] |

| Appearance | Yellow to dark yellow powder | [1][7] |

| Odor | Odorless | [7] |

| pH | 7.5 (in solution) | [7] |

| Solubility | Soluble in water | [8] |

| Flash Point | 417.6°C | [8][9] |

| Boiling Point | 766.9 °C at 760 mmHg | [8] |

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with several key hazards that necessitate careful handling.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[2] |

| Eye Irritation | 2 | H319: Causes serious eye irritation.[2][9] |

| Respiratory Irritation | 3 | H335: May cause respiratory irritation.[2] |

| Skin Sensitization | 1B | H317: May cause an allergic skin reaction.[3][9] |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life.[3][9] |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects.[3][9] |

Note: While a majority of reports classify this compound according to the hazards above, a small percentage of reports indicate it does not meet GHS hazard criteria.[3] It is prudent to handle the substance as if all hazards are present.

Experimental Protocols and Toxicity Data

Detailed experimental protocols for the toxicological assessment of this compound are not widely available in the public domain. The hazard classifications are based on data submitted to regulatory bodies like the European Chemicals Agency (ECHA).

The primary known quantitative toxicity data is for aquatic life:

-

LC50 (96h) for Danio rerio (zebra fish): 16 mg/L

This data underscores the significant environmental hazard posed by this chemical and the need for stringent disposal protocols.

Handling and Storage Workflow

Proper handling and storage are critical to minimize risks associated with this compound. The following workflow should be implemented in all laboratory settings.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

-

Eye Protection: Wear chemical safety goggles with side shields.[10]

-

Hand Protection: Wear suitable chemical-resistant gloves.[10]

-

Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[11][12]

-

Respiratory Protection: In case of insufficient ventilation or when dust formation is likely, use a NIOSH-approved respirator.[7][10]

First Aid Measures

In the event of exposure, follow these first aid guidelines:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][9][10]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops or persists.[2][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7][10]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[9][10]

Fire-Fighting and Accidental Release Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][9][10]

-

Hazardous Decomposition Products: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, sulfur oxides, hydrogen chloride, and cobalt oxides.[2]

-

Accidental Release: In case of a spill, wear appropriate PPE, ensure adequate ventilation, and prevent dust formation.[9][10] Contain the spill and collect the material with an inert absorbent. Place in a suitable, closed container for disposal.[10] Prevent the chemical from entering drains, as it is very toxic to aquatic life.[9][10]

GHS Hazard Relationship Diagram

The following diagram illustrates the relationship between the substance and its identified hazards.

Disposal Considerations

Waste from this compound must be handled as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with all applicable local, state, and federal regulations.[2] Do not allow the material to be released into the environment.[10]

Conclusion

This compound is a useful laboratory chemical that requires careful and informed handling due to its potential health and environmental hazards. Adherence to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment and proper storage and disposal methods, is essential for maintaining a safe laboratory environment. The lack of detailed public toxicological data further emphasizes the need for a cautious and preventative approach to handling this compound.

References

- 1. ojp.gov [ojp.gov]

- 2. redwood-uk.com [redwood-uk.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. aksci.com [aksci.com]

- 6. WO2011035533A1 - Dyeing auxiliary - Google Patents [patents.google.com]

- 7. This compound | C46H34Cl2CoN8Na4O14S2 | CID 136661875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hardwarehut.com [hardwarehut.com]

- 9. cremonatools.com [cremonatools.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. paintdocs.com [paintdocs.com]

- 12. worlddyevariety.com [worlddyevariety.com]

Chemical stability and degradation of Acid Yellow 220

An In-Depth Technical Guide to the Chemical Stability and Degradation of Acid Yellow 220

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a monoazo metal complex dye, finds application in the textile, leather, and paper industries.[1] Understanding its chemical stability and degradation pathways is crucial for environmental remediation, toxicological assessment, and ensuring product quality where it may be present as an impurity. This technical guide provides a comprehensive overview of the known stability profile of this compound and explores its degradation through various advanced oxidation and biological processes. Due to a lack of extensive research specifically on this compound, this guide also draws upon data from structurally similar azo dyes to infer potential degradation mechanisms and byproducts.

Chemical and Physical Properties of this compound

This compound is a water-soluble yellow powder.[1] It is classified as a monoazo metal complex dye.[1] General properties are summarized in Table 1.

Table 1: General Properties of this compound

| Property | Value/Description | Reference |

| C.I. Name | This compound | [2] |

| C.I. Number | 11714 | [1] |

| CAS Number | 71603-79-7 | [1][2] |

| Molecular Formula | C23H18ClN4NaO7S | [2] |

| Molecular Weight | 552.92 g/mol | [2] |

| Appearance | Yellow Powder | [1] |

| Solubility | Soluble in water | [1] |

| Applications | Dyeing of wool, silk, polyamide, leather, and paper. | [1][3] |

Chemical Stability

This compound is generally considered stable under normal temperature and pressure conditions.[4] It exhibits good light and thermal stability.[5] However, its stability is influenced by several factors, including pH, temperature, and the presence of oxidizing agents.[4][6]

2.1. Effect of pH

The pH of an aqueous solution can significantly impact the stability of azo dyes. While specific data for this compound is limited, for many azo dyes, extreme pH conditions (highly acidic or alkaline) can lead to changes in the molecule's electronic structure, potentially affecting its color and stability.[7] For some textile dyes, the highest color stability is observed in neutral or slightly acidic conditions.[8]

2.2. Effect of Temperature

2.3. Incompatible Materials

Contact with strong oxidizing and reducing agents should be avoided as they can lead to the degradation of this compound.[4]

Degradation Pathways

The degradation of azo dyes like this compound typically involves the cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for the dye's color.[6] This can be achieved through various mechanisms, including photodegradation, oxidative degradation, and microbial degradation.

3.1. Photodegradation

Photodegradation involves the breakdown of a chemical compound by light. For azo dyes, this process can be slow under normal light conditions but can be significantly enhanced by the presence of a photocatalyst.

3.1.1. Photocatalytic Degradation

Photocatalysis, often employing semiconductors like titanium dioxide (TiO2) or zinc oxide (ZnO), is an effective advanced oxidation process (AOP) for degrading azo dyes.[11][12] The process is initiated by the absorption of photons by the photocatalyst, leading to the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents that can break down the dye molecule.[13]

-

Experimental Protocol: Photocatalytic Degradation of an Azo Dye (General Protocol)

-

Catalyst Suspension: Prepare a suspension of the photocatalyst (e.g., TiO2 P25) in deionized water.

-

Dye Addition: Add a known concentration of the azo dye solution to the catalyst suspension.

-

Adsorption-Desorption Equilibrium: Stir the mixture in the dark for a period (e.g., 30-60 minutes) to allow the dye to adsorb onto the surface of the catalyst.

-

Initiation of Photocatalysis: Irradiate the suspension with a suitable light source (e.g., UV lamp or solar simulator).

-

Sampling: Withdraw aliquots of the suspension at regular time intervals.

-

Sample Preparation: Centrifuge or filter the aliquots to remove the photocatalyst particles.

-

Analysis: Analyze the concentration of the dye in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength. The degradation efficiency can be calculated from the change in absorbance over time. For byproduct identification, techniques like HPLC-MS can be employed.[13]

-

3.2. Oxidative Degradation

Oxidative degradation involves the use of strong oxidizing agents to break down the dye molecule. Fenton and Fenton-like processes are commonly used for this purpose.

3.2.1. Fenton and Photo-Fenton Oxidation

The Fenton process utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals.[14] The reaction is most effective in acidic conditions (typically pH 2-4).[14] The photo-Fenton process enhances the degradation rate by using UV or visible light to regenerate Fe²⁺ from Fe³⁺, thus maintaining the catalytic cycle.[15]

-

Experimental Protocol: Fenton Oxidation of an Azo Dye (General Protocol)

-

pH Adjustment: Adjust the pH of the azo dye solution to the optimal range (e.g., pH 3) using an acid like H₂SO₄.

-

Catalyst Addition: Add a solution of a ferrous salt (e.g., FeSO₄·7H₂O) to the dye solution.

-

Oxidant Addition: Add hydrogen peroxide (H₂O₂) to initiate the reaction.

-

Reaction: Allow the reaction to proceed under constant stirring for a specific duration.

-

Quenching and pH Neutralization: Stop the reaction by adding a substance to quench the residual H₂O₂ (e.g., sodium sulfite) and neutralize the pH with a base (e.g., NaOH).

-

Analysis: Analyze the remaining dye concentration and degradation byproducts using appropriate analytical techniques such as UV-Vis spectrophotometry, HPLC, or LC-MS.[6]

-

Table 2: Quantitative Data on the Degradation of Similar "Acid Yellow" Dyes using Fenton Oxidation

| Dye | Initial Concentration | Reagents and Conditions | Degradation/Color Removal | Time | Reference |

| Acid Light Yellow 2G | 20 mg/L | Fe²⁺: 0.1 mmol/L, H₂O₂: 0.6 mmol/L, pH 3 | 94.66% color removal | 300 s | [6] |

| Acid Yellow 17 | 0.06 mM | Fe³⁺: 0.06 mM, H₂O₂: 0.9 mM, pH 3 | 83% degradation | 60 min | [16] |

3.3. Microbial Degradation

Certain microorganisms, including bacteria, fungi, and algae, can degrade azo dyes.[17] The initial step in the microbial degradation of azo dyes is typically the reductive cleavage of the azo bond, leading to the formation of aromatic amines.[18] This process is often anaerobic and is carried out by enzymes such as azoreductases.[6] The resulting aromatic amines may be further degraded, often under aerobic conditions.[18]

-

Experimental Protocol: Microbial Degradation of an Azo Dye (General Protocol)

-

Microorganism Culture: Cultivate a suitable microbial strain or consortium in an appropriate growth medium.

-

Acclimatization: Gradually expose the microbial culture to increasing concentrations of the azo dye to allow for acclimatization.

-

Degradation Assay: Inoculate a mineral salt medium containing the azo dye as the sole carbon and/or nitrogen source with the acclimatized microbial culture.

-

Incubation: Incubate the cultures under controlled conditions (e.g., temperature, pH, and aeration).

-

Monitoring: Monitor the decolorization of the medium over time using a UV-Vis spectrophotometer.

-

Analysis of Byproducts: Identify the degradation byproducts using techniques like HPLC, GC-MS, or LC-MS to elucidate the degradation pathway.[19]

-

Table 3: Quantitative Data on the Microbial Degradation of an "Acid Yellow" Dye

| Dye | Microorganism | Conditions | Decolorization Efficiency | Time | Reference |

| Acid Yellow | Bacillus sp. strain TR (using laccase enzyme) | pH 7.0, 37 °C | 76.4% | 96 h | [19] |

Visualization of Degradation Pathways

The following diagrams illustrate the general principles of the degradation pathways for azo dyes, which are applicable to this compound.

References

- 1. kinampark.com [kinampark.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound [chembk.com]

- 6. neptjournal.com [neptjournal.com]

- 7. zhongdachemical.com [zhongdachemical.com]

- 8. blog.ellistextiles.com [blog.ellistextiles.com]

- 9. usptechnologies.com [usptechnologies.com]

- 10. researchgate.net [researchgate.net]

- 11. ibisscientific.com [ibisscientific.com]

- 12. lidsen.com [lidsen.com]

- 13. benchchem.com [benchchem.com]

- 14. iosrjournals.org [iosrjournals.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Dyeing Wool and Silk with C.I. Acid Yellow 220

Introduction

C.I. Acid Yellow 220 is a pre-metallized 1:2 cobalt complex acid dye belonging to the monoazo class.[1][2] It is primarily utilized for the dyeing and printing of protein fibers such as wool and silk, as well as polyamide fibers.[1][3] Acid dyes are anionic and are applied in an acidic dyebath.[3][4] The dyeing mechanism relies on the formation of ionic bonds between the negatively charged sulfonate groups on the dye molecule and the positively charged amino groups on the protein fibers, which are protonated under acidic conditions.[4][5] This process, facilitated by heat, results in vibrant, durable coloration with good fastness properties.[3][5]

These application notes provide a detailed protocol for researchers and scientists to achieve consistent and reproducible dyeing of wool and silk fibers using this compound.

Properties of C.I. This compound

A summary of the key properties of C.I. This compound is presented below.

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| CAS Registry No. | 71603-79-7 | [1] |

| Molecular Structure | Single Azo, 1:2 Metal Complex | [1] |

| Molecular Formula | C₂₃H₁₈ClN₄NaO₇S | [1] |

| Molecular Weight | 552.92 g/mol | [1] |

| Appearance | Deep yellow powder | [1] |

| Solubility | Water soluble | [5] |

| Primary Applications | Dyeing of wool, silk, and polyamide | [1][3] |

Health and Safety Precautions

Standard laboratory safety practices should be followed when handling dye powders and chemicals.

-

Wear personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.

-

When handling the dry dye powder, use a dust mask to prevent inhalation, which can cause allergic reactions in some individuals.[6]

-

Conduct all dyeing procedures in a well-ventilated area or under a fume hood.[7]

-

Label all containers and solutions clearly.[8]

-

Before disposal, neutralize acidic dyebaths with an alkali like sodium carbonate (baking soda) until the pH is neutral.[8][9]

Materials and Equipment

-

Fibers: Scoured wool or silk yarn/fabric.

-

Dye: C.I. This compound powder.

-

Chemicals:

-

Synthrapol® or other neutral textile detergent.

-

Ammonium Sulfate ((NH₄)₂SO₄) or Acetic Acid (CH₃COOH) / Citric Acid (C₆H₈O₇).

-

Sodium Acetate (CH₃COONa) (for buffering, optional).

-

Deionized or distilled water.

-

-

Equipment:

-

Analytical balance.

-

Stainless steel or enamel dye pot (do not use for food preparation).[10]

-

Heating source (hot plate, stovetop).

-

Beakers and graduated cylinders.

-

Glass stirring rods.

-

Thermometer.

-

pH meter or pH test strips.

-

Experimental Protocols

Proper scouring is critical to remove natural oils, sizing, and other impurities that can hinder even dye uptake.[11][12]

-

Weigh the dry wool or silk fiber to determine the required amount of dye and chemicals (all subsequent calculations are based on the dry weight of fiber, o.w.f.).

-

Prepare a scouring bath with a liquor ratio of 40:1 (e.g., 4 liters of water for 100g of fiber).

-

Add a neutral detergent (e.g., Synthrapol at 0.5-1.0 g/L).

-

Submerge the fiber in the bath and gradually heat to 60°C for wool or 70°C for silk.

-

Hold at this temperature for 30 minutes, gently agitating occasionally.

-

Allow the bath to cool, then remove the fiber and rinse thoroughly with warm water, followed by a cool water rinse.

-

Gently squeeze out excess water. The fiber should remain damp for the dyeing process.

Creating a stock solution allows for more accurate measurements of the dye.

-

Weigh 1.0 g of this compound powder.

-

In a beaker, make a smooth paste with a small amount of hot water.

-

Gradually add more hot water, stirring continuously until the dye is fully dissolved.

-

Transfer the solution to a 100 mL volumetric flask and dilute to the mark with hot water. This creates a 1% (10 g/L) stock solution.

The following diagram illustrates the general workflow for the dyeing process.

Caption: Experimental workflow for dyeing protein fibers.

-

Prepare the dyebath in a stainless steel pot with the required amount of water (see Table 2 for liquor ratio).

-

Add the recommended auxiliaries to the bath. For pre-metallized dyes like this compound, using ammonium sulfate is advised as it gradually lowers the pH upon heating, promoting level dyeing.[12] Alternatively, a buffer system of acetic acid and sodium acetate can be used to maintain a stable pH.

-

Adjust the initial pH of the dyebath according to the parameters in Table 2.

-

Introduce the pre-wetted, scoured fiber into the dyebath at approximately 40°C. Agitate gently for 10 minutes.

-

Slowly add the required volume of the 1% dye stock solution to the dyebath.

-

Gradually increase the temperature at a rate of 1-2°C per minute.

-

Once the target temperature is reached (see Table 2), maintain it for 45-60 minutes. Stir gently every 10-15 minutes to ensure even color distribution and prevent felting, especially with wool.[10][13]

-

After the dyeing time has elapsed, turn off the heat and allow the fiber to cool down slowly in the dyebath. This is crucial to prevent thermal shock to the fibers.[14]

-

Once the dyebath has cooled to a handleable temperature (around 40-50°C), remove the fiber.

-

Rinse the fiber in several changes of warm water (at a similar temperature) until the water runs clear.[6]

-

A final rinse in cool water can be performed.

-

Gently squeeze out excess water (do not wring). Rolling the fiber in a towel can help absorb moisture.

-

Hang the fiber to air dry, away from direct sunlight or heat.

Data Presentation

| Parameter | Wool | Silk |

| Liquor Ratio | 30:1 - 40:1 | 40:1 - 50:1 |

| Dye % (o.w.f.) | 0.5% (pale) - 4.0% (deep) | 0.5% (pale) - 3.0% (deep) |

| pH Control Agent (o.w.f.) | 1-3% Ammonium Sulfate | 1-2% Ammonium Sulfate |

| **Alternative pH Control ** | Acetic Acid / Citric Acid | Acetic Acid / Citric Acid |

| Target pH | 5.0 - 6.0 | 4.5 - 5.5[7] |

| Initial Temperature | 40°C | 40°C |

| Dyeing Temperature | 90 - 95°C (near boil)[6][12] | 85 - 90°C (below simmer)[6][7][12] |

| Time at Temperature | 45 - 60 minutes[5] | 45 - 60 minutes |

The following are typical ratings for this class of dye, which is noted for good overall fastness.[3][15] Ratings are on a scale of 1 (poor) to 5 (excellent).

| Fastness Property | Typical Rating |

| Light Fastness | 5 |

| Washing Fastness | 4-5 |

| Rubbing Fastness (Dry) | 4-5 |

| Rubbing Fastness (Wet) | 4 |

| Perspiration Fastness | 4-5 |

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. China Biggest C.I.this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 3. Skyacido® Acid Yellow S2G this compound Yellow Clothes Dye - Buy this compound, Acid yellow for wool, middle three primary colors of Acid dyes Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 4. wildwoollys.com [wildwoollys.com]

- 5. textilelearner.net [textilelearner.net]

- 6. INSTRUCTIONS - ACID DYES [gsdye.com]

- 7. snsilk.com [snsilk.com]

- 8. ashford.co.nz [ashford.co.nz]

- 9. paradisefibers.com [paradisefibers.com]

- 10. Directions For Use Information (All in One Acid Dyes) [gaywool.com]

- 11. Research on Acid Dye Printing Process - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 12. Dharma Acid Dyes Instructions [dharmatrading.com]

- 13. hotmagentayarns.com [hotmagentayarns.com]

- 14. Dyeing Silk : 6 Steps (with Pictures) - Instructables [instructables.com]

- 15. specialchem.com [specialchem.com]

Application Notes and Protocols: Acid Yellow 220 for Staining Protein Fibers in Biomaterial Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 220 (C.I. 11714) is a water-soluble, anionic monoazo dye.[1] Primarily utilized in the textile industry for dyeing protein fibers such as wool and silk, its application in biomaterial research presents a valuable method for the visualization and potential quantification of protein-based scaffolds.[1][2] The staining mechanism of acid dyes relies on the ionic interaction between the negatively charged sulfonate groups of the dye and the positively charged amino groups of the protein fibers under acidic conditions.[3] This specific binding allows for the clear differentiation of proteinaceous components within engineered tissues and biomaterials.

These application notes provide a comprehensive guide for the use of this compound in staining protein fibers, including collagen, elastin, and silk, commonly employed in biomaterial scaffolds for tissue engineering and drug delivery applications. The provided protocols are based on established principles of acid dye staining and may require optimization for specific biomaterial compositions and research applications.

Data Presentation

The following tables summarize key parameters and expected outcomes for staining various protein fibers with this compound. These values are intended as a starting point for experimental design and may be adjusted to achieve optimal staining intensity and specificity.

Table 1: Recommended Staining Parameters for this compound

| Parameter | Collagen Scaffolds | Elastin-Rich Biomaterials | Silk Fibroin Scaffolds |

| This compound Concentration | 0.1% - 0.5% (w/v) in 1% Acetic Acid | 0.1% - 0.3% (w/v) in 1% Acetic Acid | 0.2% - 0.7% (w/v) in 1% Acetic Acid |

| Staining Time | 30 - 60 minutes | 20 - 45 minutes | 45 - 90 minutes |

| Staining pH | 2.5 - 3.5 | 2.5 - 3.5 | 3.0 - 4.0 |

| Differentiation Step | Brief rinse in 0.5% Acetic Acid | Brief rinse in 0.5% Acetic Acid | Optional: Brief rinse in 70% Ethanol |

| Expected Color | Bright Yellow | Pale to Moderate Yellow | Intense Yellow |

Table 2: Quantitative Analysis of Stained Biomaterials (Hypothetical Data)

| Biomaterial | Protein Fiber | Dye Concentration | Staining Time (min) | Mean Absorbance (at 440 nm) |

| Electrospun Collagen Type I | Collagen | 0.2% | 45 | 0.85 ± 0.05 |

| Decellularized Aortic Tissue | Elastin | 0.15% | 30 | 0.42 ± 0.03 |

| Freeze-dried Silk Fibroin | Silk Fibroin | 0.5% | 60 | 1.21 ± 0.08 |

Experimental Protocols

Protocol 1: Staining of Collagen-Based Biomaterial Scaffolds

This protocol is suitable for staining collagen fibers in various scaffold architectures, including hydrogels, sponges, and electrospun mats.

Materials:

-

This compound powder

-

Glacial Acetic Acid

-

Distilled or Deionized Water

-

Phosphate-Buffered Saline (PBS)

-

Ethanol (70%, 95%, 100%)

-

Xylene or a xylene substitute

-

Mounting medium

-

Biomaterial scaffold sections (paraffin-embedded or frozen)

Procedure:

-

Deparaffinization and Rehydration:

-

If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.

-

For frozen sections, bring to room temperature and rinse with PBS.

-

-

Staining Solution Preparation:

-

Prepare a 1% (v/v) acetic acid solution by adding 1 ml of glacial acetic acid to 99 ml of distilled water.

-

Dissolve this compound powder in the 1% acetic acid solution to achieve the desired concentration (e.g., 0.2% w/v). Stir until fully dissolved. Filter the solution before use.

-

-

Staining:

-

Immerse the rehydrated scaffold sections in the this compound staining solution for 30-60 minutes at room temperature.

-

-

Differentiation and Rinsing:

-

Briefly rinse the stained sections in a 0.5% (v/v) acetic acid solution to remove excess stain.

-

Wash gently in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

-

Clear in xylene or a xylene substitute.

-

Mount with a compatible mounting medium.

-

Protocol 2: Staining of Elastin-Rich Biomaterials

This protocol is optimized for biomaterials with a significant elastin content, such as decellularized blood vessels or engineered elastic tissues.

Materials:

-

Same as Protocol 1.

Procedure:

-

Deparaffinization and Rehydration: Follow step 1 from Protocol 1.

-

Staining Solution Preparation: Prepare a 0.1% - 0.3% (w/v) this compound solution in 1% acetic acid as described in Protocol 1.

-

Staining: Immerse the sections in the staining solution for 20-45 minutes.

-

Differentiation and Rinsing: Follow step 4 from Protocol 1.

-

Dehydration and Mounting: Follow step 5 from Protocol 1.

Protocol 3: Staining of Silk Fibroin Scaffolds

This protocol is designed for staining silk fibroin-based biomaterials, which may require slightly different conditions for optimal dye penetration.

Materials:

-

Same as Protocol 1.

Procedure:

-

Deparaffinization and Rehydration: Follow step 1 from Protocol 1.

-